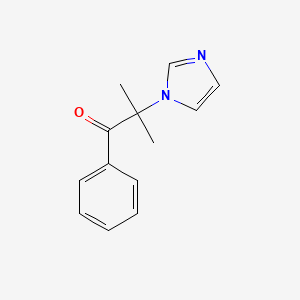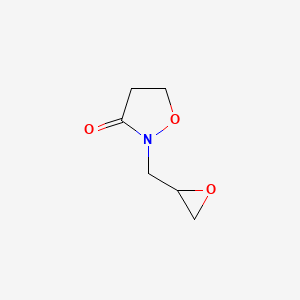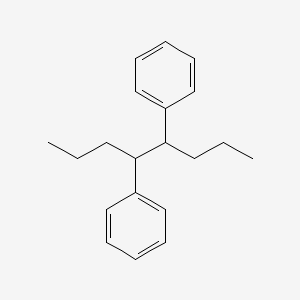
1,1'-(Octane-4,5-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Octane-4,5-diyl)dibenzene is an organic compound that features a central octane chain with two benzene rings attached at the 4th and 5th positions. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octane-4,5-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with octane and benzene as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction, where benzene reacts with an octane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 1,1’-(Octane-4,5-diyl)dibenzene.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Octane-4,5-diyl)dibenzene follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a steady production rate and consistent product quality.
Automated Purification: Industrial purification methods such as distillation and automated chromatography are used to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Octane-4,5-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with a catalyst
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-(Octane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl chain length on the properties of aromatic compounds.
Biology: The compound is used in studies related to membrane interactions and lipid bilayer behavior due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Octane-4,5-diyl)dibenzene involves its interaction with molecular targets through its aromatic rings and alkyl chain. The benzene rings can participate in π-π interactions with other aromatic systems, while the octane chain can interact with hydrophobic regions of molecules or membranes. These interactions can influence the compound’s behavior in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Hexane-4,5-diyl)dibenzene
- 1,1’-(Decane-4,5-diyl)dibenzene
- 1,1’-(Butane-4,5-diyl)dibenzene
Uniqueness
1,1’-(Octane-4,5-diyl)dibenzene is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly useful in studies related to membrane interactions and material synthesis, where the length of the alkyl chain can significantly influence the properties of the compound.
Eigenschaften
CAS-Nummer |
42117-21-5 |
|---|---|
Molekularformel |
C20H26 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
5-phenyloctan-4-ylbenzene |
InChI |
InChI=1S/C20H26/c1-3-11-19(17-13-7-5-8-14-17)20(12-4-2)18-15-9-6-10-16-18/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
GZPMLCHJNOAYET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)C(CCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


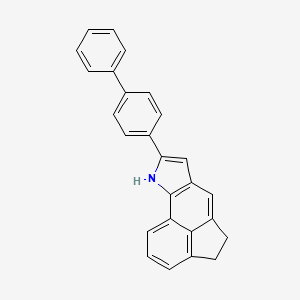
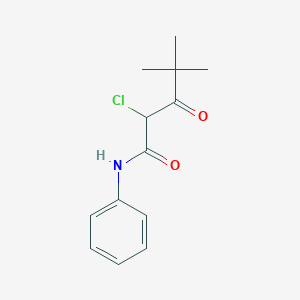
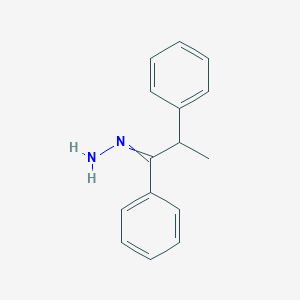

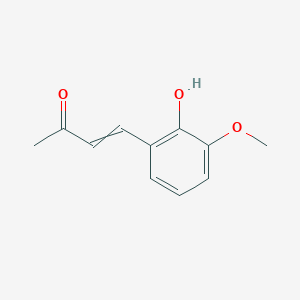
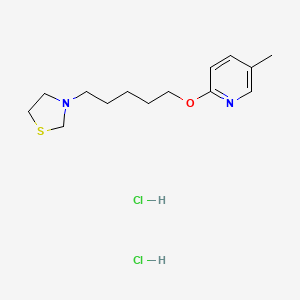
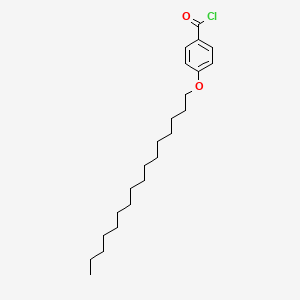
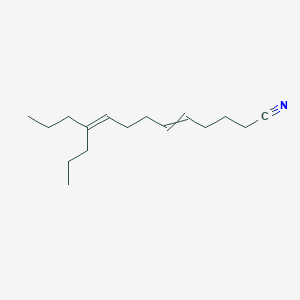
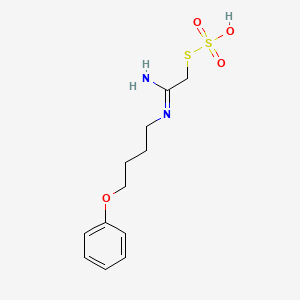
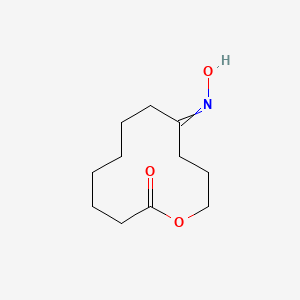
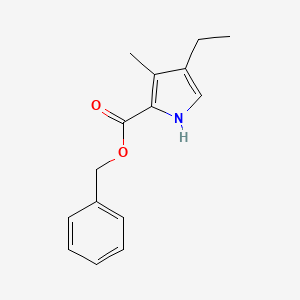
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
